1-(4-Fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one
Overview
Description
1-(4-Fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one is a useful research compound. Its molecular formula is C15H20BFO3 and its molecular weight is 278.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- This compound has been synthesized through a three-step substitution reaction, and its structure has been confirmed using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) has been applied to predict the molecular structures, which showed consistency with crystal structures determined by X-ray diffraction (Huang et al., 2021).
Crystallographic and Conformational Analyses
- Detailed crystallographic and conformational analyses have been conducted on this compound, including molecular electrostatic potential and frontier molecular orbital investigations, which revealed various physicochemical properties (Huang et al., 2021).
DFT Studies for Molecular Structure
- DFT studies have been used to calculate the molecular structure of derivatives of this compound, providing insights into their chemical and physical properties (Liao et al., 2022).
Applications in Boron Chemistry
- The compound features in the preparation of boronated phosphonium salts, which have applications in various fields including in vitro cytotoxicity and cellular uptake studies (Morrison et al., 2010).
Use in Fluorescent Probes
- It has been utilized in the development of a novel near-infrared fluorescence off-on probe for applications like benzoyl peroxide detection in real samples and fluorescence imaging in living cells and zebrafish (Tian et al., 2017).
Contribution to Organic Synthesis
- Its derivatives have been synthesized and characterized, contributing to advancements in organic synthesis and structural analysis (Li & Wang, 2016).
Molecular Structure Optimization
- The compound's derivatives have been studied using DFT calculations for comparative analysis of spectroscopic data, geometrical parameters, and molecular structure optimization (Wu et al., 2021).
Antimicrobial Activity
- Related compounds have been synthesized and evaluated for their antimicrobial activity, showcasing the potential of derivatives of this compound in biological applications (Nagamani et al., 2018).
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BFO3/c1-14(2)15(3,4)20-16(19-14)10-9-13(18)11-5-7-12(17)8-6-11/h5-8H,9-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXZULNAXHCLDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.